molecular formula C19H16Cl2N2S B11092403 N-[(2Z)-4-(2,4-dichlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline

N-[(2Z)-4-(2,4-dichlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline

Cat. No.: B11092403
M. Wt: 375.3 g/mol
InChI Key: XCOOARJLJVADBR-UHFFFAOYSA-N
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Description

N-[3-ALLYL-4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(4-METHYLPHENYL)AMINE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an allyl group, a dichlorophenyl group, and a thiazole ring, making it a unique and potentially valuable molecule in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-ALLYL-4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(4-METHYLPHENYL)AMINE typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with an appropriate allyl amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-[3-ALLYL-4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(4-METHYLPHENYL)AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-ALLYL-4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(4-METHYLPHENYL)AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-ALLYL-4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(4-METHYLPHENYL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-ALLYL-4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(4-METHYLPHENYL)AMINE is unique due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C19H16Cl2N2S

Molecular Weight

375.3 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine

InChI

InChI=1S/C19H16Cl2N2S/c1-3-10-23-18(16-9-6-14(20)11-17(16)21)12-24-19(23)22-15-7-4-13(2)5-8-15/h3-9,11-12H,1,10H2,2H3

InChI Key

XCOOARJLJVADBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=C(C=C(C=C3)Cl)Cl)CC=C

Origin of Product

United States

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